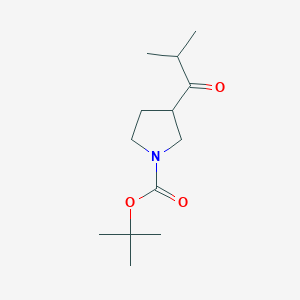

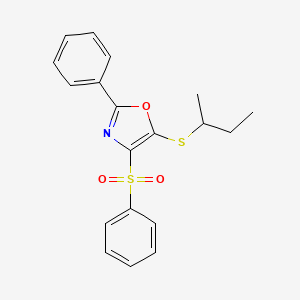

1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a urea derivative that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and industry. In

Aplicaciones Científicas De Investigación

Inhibitors of Protein Kinases

1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are crucial for various biological processes including cancer progression and cardiovascular diseases. The ureas bearing a benzylic stereogenic center, especially with hydroxy, methoxy, and amino groups at the meta position of the phenyl ring, emerged as the most potent inhibitors. This discovery is significant for the development of therapeutic agents targeting diseases associated with ROCK overactivity (Pireddu et al., 2012).

DNA Interaction Studies

Research on the interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA revealed that 1,3-bis(2-hydroxy-benzylidene)-urea and its derivatives bind to DNA in an intercalative mode. This finding is pivotal for understanding the mechanism of action of these compounds and their potential use in designing new DNA-targeting therapeutics (Ajloo et al., 2015).

Green Chemistry and Synthesis

The synthesis of disubstituted ureas from amines and CO2, using a basic ionic liquid as the catalyst, represents an eco-friendly approach to urea production. This method, which utilizes CO2, a greenhouse gas, as a raw material, highlights the potential of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea and its derivatives in sustainable chemical synthesis practices (Jiang et al., 2008).

Molecular Devices and Complexation Studies

The study of cyclodextrin complexation of certain stilbene derivatives and the self-assembly of molecular devices showcases the application of 1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea derivatives in the field of nanotechnology and molecular electronics. These complexes can undergo photoisomerization, which is a critical behavior for the development of light-responsive materials (Lock et al., 2004).

Electron Transport Layer in Solar Cells

Urea-doped ZnO films have been explored as an electron transport layer in inverted polymer solar cells, demonstrating the versatility of urea derivatives in enhancing the efficiency of renewable energy technologies. The doping with urea helps to passivate defects in ZnO, leading to improved charge extraction efficiency and higher power conversion efficiency in solar cells (Wang et al., 2018).

Propiedades

IUPAC Name |

1-benzyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(18,8-9-19-2)11-16-13(17)15-10-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHADOWNLKXVROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2697823.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)

![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)

![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)

![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)